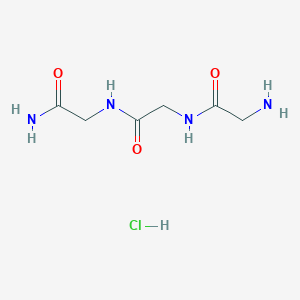

H-Gly-Gly-Gly-NH2 HCl

Description

Significance as a Model Tripeptide System in Protein and Peptide Science

The amide bond, which links amino acids, is a fundamental feature of proteins and peptides, and its resonant structure confers high stability and specific three-dimensional conformations. nih.govnih.gov H-Gly-Gly-Gly-NH2 HCl serves as an excellent model system for studying the properties of this crucial bond. Its value lies in its simplicity; glycine (B1666218) is the simplest amino acid, with only a hydrogen atom for its side chain. wikipedia.org This lack of complex side chains allows researchers to isolate and study the fundamental properties of the peptide backbone and the terminal amide group without interference.

Foundational Role in Biochemical and Molecular Biology Investigations

In the fields of biochemistry and molecular biology, this compound is utilized as a substrate or ligand in various experimental setups. chemimpex.com It is employed in biochemical assays to investigate the activity of enzymes, such as proteases, which are responsible for cleaving peptide bonds. chemimpex.com The simplicity of triglycine (B1329560) amide allows for a clear analysis of enzyme kinetics and mechanisms, providing insights into cellular processes and potential therapeutic targets. chemimpex.comwikipedia.org

The compound's role extends to the study of protein and peptide interactions. Because glycine is a fundamental building block of proteins, this tripeptide can be used to probe binding sites and understand the forces that govern molecular recognition in biological systems. chemimpex.combiosynth.com The high transfer rate of glycine between molecules also makes it a valuable tool in kinetic studies, such as those involving conjugation reactions with fluorescent labels for imaging and tracking within cells. biosynth.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Glycylglycylglycine amide hydrochloride |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3.ClH/c7-1-5(12)10-3-6(13)9-2-4(8)11;/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKDNPSTDGMVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Peptide Chemistry

Classical and Modern Approaches for H-Gly-Gly-Gly-NH2 HCl Synthesis

The synthesis of peptides involves the sequential coupling of amino acids. This process necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence is formed.

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides. This classical approach involves the coupling of amino acids in a homogenous solvent system. The synthesis of this compound would proceed in a stepwise manner, starting from a C-terminal glycine (B1666218) amide.

The core principle involves protecting the amino group of one amino acid and the carboxyl group of another to ensure a specific peptide bond forms. A coupling reagent is then used to activate the carboxyl group of the N-protected amino acid, allowing it to react with the free amino group of the C-protected amino acid. After each coupling step, the product must be isolated and purified before the next amino acid can be added. This is a significant drawback, as it can be time-consuming and lead to product loss at each stage.

Key Steps for this compound Synthesis (Solution-Phase):

Protection: Start with Glycine amide (H-Gly-NH2) and react it with an N-protected Glycine, such as Boc-Gly-OH or Z-Gly-OH.

Coupling: Use a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the dipeptide, Boc-Gly-Gly-NH2.

Purification: Isolate and purify the dipeptide.

Deprotection: Remove the N-terminal protecting group (e.g., Boc group using trifluoroacetic acid) to yield H-Gly-Gly-NH2.

Repeat: Repeat the coupling, purification, and deprotection steps with another molecule of N-protected Glycine to form the tripeptide.

Final Deprotection & Salt Formation: The final deprotection followed by treatment with hydrochloric acid yields the target compound, this compound.

| Parameter | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Reactants are dissolved in a suitable solvent. |

| Purification | Requires isolation and purification (e.g., extraction, crystallization) after each step. |

| Scalability | Generally better for large-scale synthesis. |

| Reagent Use | Can be more efficient in reagent use compared to SPPS. |

| Automation | Difficult to automate. |

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing, dramatically speeding up the process and enabling automation.

For the synthesis of this compound, a Rink Amide resin would be a suitable solid support. The synthesis begins at the C-terminus and proceeds by adding amino acids sequentially toward the N-terminus.

Typical SPPS Cycle for adding one Glycine residue:

Deprotection: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the resin-bound amino acid is removed using a base, typically piperidine (B6355638) in DMF.

Activation & Coupling: The incoming Fmoc-Gly-OH is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to couple with the newly freed amino group.

Washing: The resin is thoroughly washed to remove all excess reagents and by-products.

This cycle is repeated until the desired tripeptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA). The final product is then precipitated, purified (usually by HPLC), and lyophilized to obtain this compound.

However, the synthesis of oligoglycines can present challenges due to the formation of strong inter-chain hydrogen bonds, leading to aggregation on the solid support. This can hinder reagent access and lead to incomplete reactions. Adaptations to mitigate this include using specialized solvents, elevated temperatures, or microwave-assisted synthesis to disrupt aggregation. A bidirectional synthesis strategy, where fragments are synthesized and then condensed, has also been utilized for oligoglycine-containing molecules.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Growing peptide is attached to an insoluble polymer resin. |

| Purification | Excess reagents removed by simple washing and filtration. |

| Scalability | Traditionally better for small to medium scale; large-scale methods are being developed. |

| Reagent Use | Requires a large excess of reagents to drive reactions to completion. |

| Automation | Easily automated, allowing for the synthesis of long peptides. |

Chemoenzymatic Synthesis of Peptides Incorporating Glycine Residues

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. This approach offers high stereoselectivity, eliminating the risk of racemization, and operates under mild, aqueous conditions. Instead of their natural hydrolytic (bond-breaking) function, enzymes like papain or thermolysin can be manipulated to favor synthesis (bond-forming) by altering reaction conditions, such as using organic co-solvents or high substrate concentrations.

The synthesis of a glycine-containing peptide via this method would involve the enzymatic coupling of a C-terminal protected glycine amide with an N-terminal protected glycine ester. The enzyme recognizes the specific substrates and stereoselectively forms the peptide bond. This method is particularly advantageous for its clean reaction profiles and reduced need for harsh chemicals. For instance, endo-β-N-acetylglucosaminidase (Endo-A) has been used to ligate glycopeptide acceptors, demonstrating the power of enzymes in complex peptide synthesis.

Green Chemistry Principles in Oligopeptide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, which traditionally uses large quantities of hazardous solvents and reagents, these principles are particularly relevant.

Innovations in green oligopeptide synthesis include:

Solvent Replacement: Replacing hazardous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) with greener alternatives.

Mechanochemistry: Performing coupling reactions under solvent-free or minimal-solvent conditions using ball-milling. This has been shown to be effective for forming peptide bonds using standard reagents but without the bulk solvent.

Biocatalysis: The use of enzymes, as described in the chemoenzymatic approach, is inherently a green technique due to its mild reaction conditions and biodegradable nature.

Liquid-Phase Synthesis with Recoverable Auxiliaries: The Group-Assisted Purification (GAP) strategy allows for solution-phase synthesis where the product can be easily purified by simple washing, and the auxiliary chemical group can be recovered and reused.

These approaches collectively aim to make the synthesis of peptides like this compound more sustainable and cost-effective.

Prebiotic Chemistry and Origins of Life Context for Glycine Oligomer Formation

The formation of peptides from simple amino acids is a crucial step in theories about the origin of life. Glycine is the simplest amino acid and is often found in meteorite samples, suggesting its availability on the early Earth. Research into prebiotic chemistry explores plausible pathways for the polymerization of glycine into oligomers like Gly-Gly-Gly under primitive Earth conditions.

Compounds containing the cyano (-C≡N) group, such as hydrogen cyanide (HCN) and its derivatives, are considered key feedstock molecules in prebiotic chemistry. Cyanate (OCN-) and cyanoacetylene (B89716) have been investigated as potential condensing agents that could facilitate peptide bond formation in aqueous environments.

One proposed mechanism involves the activation of the carboxylic acid group of glycine by a cyano-containing molecule. This activation makes the carboxyl group more susceptible to nucleophilic attack by the amino group of a second glycine molecule, leading to the formation of a dipeptide. This process could continue in a stepwise fashion to form longer oligoglycines. For example, heating glycine amide (Gly-NH2) in an aqueous solution can lead to the formation of polyglycine, suggesting that amide-terminated precursors could have been important intermediates. The presence of certain minerals can also catalyze these reactions, concentrating the reactants and lowering the activation energy for peptide bond formation.

Thermal Condensation Reactions of Glycine Derivatives

Thermal condensation represents a straightforward approach to peptide bond formation, relying on heat to drive the dehydration reaction between amino acid monomers. Research into this method provides insight into potential prebiotic peptide synthesis pathways. The condensation of amino acids to form peptides in an aqueous environment is thermodynamically and kinetically unfavorable because it generates water. mdpi.com However, in the presence of mineral surfaces or under drying heat conditions, this barrier can be overcome.

When glycine is heated, it can oligomerize to form various products, including diglycine (Gly₂), triglycine (B1329560) (Gly₃), and the cyclic dipeptide diketopiperazine (DKP). mdpi.commdpi.com The specific products and their yields are highly dependent on the reaction conditions, such as temperature and the presence of catalysts.

An experimental study on the oligomerization of glycine on metal ferrite (B1171679) surfaces demonstrated that peptide formation is possible at temperatures below 100°C. mdpi.com The study observed the formation of both dimers and trimers of glycine, with the optimal temperature for the highest product yield being 90°C. mdpi.com At higher temperatures, such as 120°C, the formation of glycine anhydrides becomes more favorable. mdpi.com This suggests that moderate temperatures are most conducive to linear peptide elongation under these conditions. mdpi.com

Similarly, studies using anatase (a mineral form of titanium dioxide) as a catalyst have shown that it can facilitate the condensation of glycine into oligopeptides. mdpi.com Anatase with specific crystal facets, notably (001), exhibits enhanced catalytic effects, reducing the required condensation temperature to as low as 90°C. mdpi.com As the temperature increases, the efficiency of condensation to form Gly₂ and Gly₃ also increases within a certain range. mdpi.com The fundamental process of peptide bond formation via the condensation of two glycine molecules in the gas phase has a significant kinetic barrier of approximately 32 kcal mol⁻¹. mst.edu

Table 1: Effect of Temperature on Thermal Condensation Products of Glycine on Mineral Surfaces

| Temperature | Mineral Catalyst | Primary Products Observed | Key Findings | Source(s) |

|---|---|---|---|---|

| 50°C | Metal Ferrites | Diglycine, Trigylycine, DKP(Gly) | Peptide formation is feasible at low temperatures. | mdpi.com |

| 90°C | Metal Ferrites | Diglycine, Trigylycine, DKP(Gly) | Optimum temperature for the highest yield of peptide products. | mdpi.com |

| 120°C | Metal Ferrites | Glycine Anhydrides, DKP(Gly) | Higher temperatures favor anhydride (B1165640) formation over linear peptides. | mdpi.com |

| 80-120°C | Anatase | DKP, Gly₂, Gly₃ | Anatase catalyzes the formation of oligopeptides. | mdpi.com |

| 90°C | Anatase (001) | DKP, Gly₂, Gly₃ | The (001) crystal facet shows an enhanced catalytic effect, reducing the required temperature. | mdpi.com |

Radical Mechanisms in Interstellar Amide and Peptide Formation

The existence of amino acids and peptide-like structures in extraterrestrial environments has prompted research into their formation mechanisms under interstellar conditions. Radical-mediated reactions are considered a plausible pathway for the synthesis of amides and peptide precursors in the cold, low-density environment of space. nih.govrsc.org These reactions can often proceed without a significant activation barrier. nih.gov

One proposed mechanism involves the formation of the glycine precursor aminoacetonitrile (B1212223) (NH₂CH₂CN) through the combination of radical species. rsc.org These gas-phase reactions are highly favorable, as indicated by their negative Gibbs free energy change (ΔG). rsc.org

Table 2: Proposed Interstellar Radical-Radical Reactions for Glycine Precursor Formation

| Reactant 1 | Reactant 2 | Product | Gibbs Free Energy (ΔG) | Source(s) |

|---|---|---|---|---|

| NH₂• | •CH₂CN | NH₂CH₂CN | -302 kJ mol⁻¹ | rsc.org |

Another significant pathway involves the formation of aminoketene (NH₂CHCO), which can subsequently polymerize to yield peptide chains. nih.gov This process is thought to occur on the surface of interstellar dust grains covered in ice. nih.gov Experiments simulating these conditions, where carbon atoms are deposited onto a carbon monoxide (CO) and ammonia (B1221849) (NH₃) ice mixture, have confirmed the formation of peptides upon warming. nih.govnih.gov The use of ¹³C isotopes confirmed that the peptide formation proceeds through the polymerization of aminoketene molecules formed from the C + CO + NH₃ reaction. nih.gov

Furthermore, the NH₂CO radical has been identified as a key intermediate in the formation of larger amides like acetamide (B32628) (CH₃C(O)NH₂). oup.comresearchgate.net This radical can be formed through the addition of the amino radical (NH₂) to carbon monoxide (CO). researchgate.net Laboratory experiments involving the far-UV irradiation of ice mixtures containing methane (B114726) (CH₄) and isocyanic acid (HNCO) have successfully produced the necessary radicals for amide formation, supporting the hypothesis that these molecules are chemically linked and form in the ice mantles of interstellar dust grains. oup.comresearchgate.net

Surface-Directed Peptide Synthesis Methodologies

The synthesis of peptides can be significantly influenced and catalyzed by the presence of surfaces. This principle is fundamental to both potential prebiotic scenarios and modern synthetic chemistry, including Solid-Phase Peptide Synthesis (SPPS). Surfaces can facilitate reactions by concentrating reactants, orienting molecules favorably, and lowering activation energies. mdpi.commdpi.com

In prebiotic chemistry, mineral surfaces are believed to have played a crucial role in the polymerization of amino acids. mdpi.commdpi.com As demonstrated in studies of thermal condensation, minerals like metal ferrites and anatase can catalyze the formation of oligopeptides from glycine. mdpi.commdpi.com The mechanism of catalysis on anatase surfaces involves the adsorption of glycine, which alters the electron density of its carboxyl group. mdpi.com This change makes the carboxyl carbon more susceptible to a nucleophilic attack by the amino group of an adjacent glycine molecule, thereby promoting the condensation reaction. mdpi.com

The specific topography and chemical nature of the surface are critical. For instance, anatase with exposed (001) crystal facets shows superior catalytic activity for glycine condensation compared to ordinary anatase. mdpi.com

Table 3: Comparison of Catalytic Efficiency of Anatase Surfaces for Glycine Oligomerization

| Anatase Surface | Maximum Yield of Gly₂ | Maximum Yield of Gly₃ | Key Observation | Source(s) |

|---|---|---|---|---|

| Anatase with (001) facets | ~0.20 mg/m² | Lower than ordinary anatase | Higher relative efficiency for Gly₂ formation. | mdpi.com |

This concept of surface-directed synthesis is highly refined in modern chemistry through the technique of Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov In SPPS, a peptide chain is assembled step-by-step while it is covalently anchored to an insoluble polymeric support, often a resin bead. nih.govnih.gov This methodology offers significant advantages, as reactions can be driven to completion by using an excess of soluble reagents, which are then easily removed by filtration and washing. nih.gov The solid support prevents the loss of the growing peptide chain during these intermediate steps. nih.gov Various types of supports are used, including gel-type and surface-type resins, which are chosen based on the desired length and properties of the peptide. wikipedia.org This powerful technique allows for the efficient and controlled synthesis of specific peptide sequences. nih.govspringernature.com

Structural and Conformational Characterization

Advanced Spectroscopic Techniques for Elucidating H-Gly-Gly-Gly-NH2 HCl Conformation

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the chemical environment, dynamics, and three-dimensional structure of molecules in solution. For peptides like this compound, NMR is invaluable for probing conformational equilibria.

The chemical shifts of amide protons (¹H) and nitrogen (¹⁵N) are exquisitely sensitive to their local electronic environment, which is, in turn, heavily influenced by factors such as hydrogen bonding and peptide conformation. In peptides, amide protons involved in hydrogen bonds are deshielded, leading to a downfield shift in their resonance frequency. miamioh.edumdpi.com This phenomenon is a cornerstone of peptide and protein structural analysis.

Experimental and theoretical studies on glycine-containing peptides have demonstrated a clear correlation between the amide proton chemical shift and the hydrogen-bond length (RN…O); shorter hydrogen bonds result in more pronounced downfield shifts. miamioh.edumdpi.com The analysis of these chemical shifts can, therefore, provide insights into the presence and stability of intramolecular hydrogen bonds, which are key to defining specific conformations. For a flexible peptide like this compound, which exists as an ensemble of interconverting conformers in solution, the observed chemical shifts represent a population-weighted average of the shifts for each conformational state.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptides

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Amide (N-H) | 7.5 - 8.5 |

| α-CH₂ (Glycine) | 3.5 - 4.2 |

| C-terminal NH₂ | 7.0 - 7.8 |

Note: Values are approximate and can vary based on solvent, pH, and temperature.

High-pressure NMR spectroscopy is a specialized technique used to explore the conformational landscapes of biomolecules by perturbing the equilibrium between different states. nih.gov Applying pressure favors conformations with smaller partial molar volumes, and the resulting changes in NMR parameters, particularly chemical shifts, can be used to extract thermodynamic information (ΔV, the change in volume) about these conformational transitions.

The pressure dependence of chemical shifts (δ) is often described by a second-order polynomial:

δ(p) = δ₀ + B₁p + B₂p²

where δ₀ is the chemical shift at atmospheric pressure, and B₁ and B₂ are the first- and second-order pressure coefficients, respectively. nih.gov A non-linear dependence (i.e., a non-zero B₂) is indicative of a shift in conformational equilibrium with pressure.

Studies on random-coil model peptides, such as Ac-Gly-Gly-X-Ala-NH₂, provide valuable data on the intrinsic pressure response of amino acid residues not involved in stable secondary structures. These studies are relevant for understanding the behavior of flexible peptides like this compound. The mean pressure coefficients for amide protons and nitrogens in such model peptides have been determined with high accuracy. nih.gov

Table 2: Mean Pressure Coefficients for Amide Nuclei in a Model Peptide

| Nucleus | Mean First-Order Coefficient (B₁) (ppm/GPa) | Mean Second-Order Coefficient (B₂) (ppm/GPa²) |

|---|---|---|

| Amide Proton (¹H) | 0.52 | -0.41 |

| Amide Nitrogen (¹⁵N) | 2.91 | -2.32 |

Data from studies on Ac-Gly-Gly-X-Ala-NH₂. nih.gov

These coefficients represent the inherent sensitivity of the amide chemical shifts to pressure and serve as a baseline for identifying pressure-induced conformational changes in more structured peptides and proteins.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For peptides, these methods are particularly sensitive to the conformation of the peptide backbone and the extent of hydrogen bonding.

The most informative vibrational modes for peptide analysis are the amide bands. The Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to secondary structure. nih.govias.ac.in The frequencies of these bands are influenced by hydrogen bonding; the formation of a hydrogen bond to the carbonyl oxygen weakens the C=O bond, resulting in a decrease in the Amide I frequency.

Raman spectroscopy of crystalline addition compounds of glycine (B1666218), such as diglycine hydrochloride, provides insights into the vibrational modes of the peptide backbone and functional groups in a solid-state, hydrogen-bonded environment. nih.gov The spectra reveal characteristic frequencies for various vibrations, including those of the peptide backbone and the N-H and C=O groups involved in hydrogen bonding.

Table 3: Selected Raman Frequencies for Diglycine Hydrochloride

| Frequency (cm⁻¹) | Tentative Assignment |

|---|---|

| ~3000 | N-H stretching (hydrogen-bonded) |

| ~1740 | C=O stretching |

| ~1630 | NH₃⁺ deformation |

| ~1430 | CH₂ deformation |

| ~910 | C-C stretching |

| ~500 | COO⁻ rocking |

Data for diglycine hydrochloride, a related compound. nih.gov

In an IR spectrum of this compound, one would expect to observe characteristic amide bands. The precise frequencies would depend on the conformational ensemble and the extent of intra- and intermolecular hydrogen bonding.

Table 4: Typical Infrared Absorption Frequencies for Peptide Amide Groups

| Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide A | 3300 - 3500 | N-H stretching |

| Amide I | 1600 - 1700 | C=O stretching |

| Amide II | 1480 - 1580 | N-H bending and C-N stretching |

| Amide III | 1250 - 1350 | C-N stretching and N-H bending |

These are general ranges and can shift based on conformation and hydrogen bonding. nih.gov

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary source of the CD signal is the asymmetric arrangement of the peptide bonds, which gives rise to characteristic spectra for different types of secondary structures (α-helix, β-sheet, random coil).

For a short, flexible peptide like this compound, which is not expected to form stable α-helices or β-sheets in solution, the CD spectrum is anticipated to be characteristic of a random coil or unordered conformation. A random coil spectrum is typically characterized by a strong negative band around 195-200 nm and a weak positive or near-zero ellipticity above 210 nm.

By comparing the experimental CD spectrum of this compound to reference spectra for canonical secondary structures, one can confirm the absence of significant ordered structure and characterize its conformational state as predominantly disordered.

Table 5: Characteristic CD Signals for Protein Secondary Structures

| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| Antiparallel β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Values are approximate and serve as a general guide.

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, is particularly useful for the structural elucidation of peptides.

For this compound, electrospray ionization (ESI) would typically be used to generate protonated molecular ions, [M+H]⁺. Subsequent fragmentation of this precursor ion, often via collision-induced dissociation (CID), breaks the peptide bonds, producing a series of characteristic fragment ions. The most common fragment ions for peptides are b- and y-ions, which result from cleavage of the amide bonds.

The fragmentation of protonated triglycine (B1329560) has been studied in detail, providing a close model for the fragmentation behavior of this compound. researchgate.net The primary fragmentation pathway involves the loss of neutral molecules (e.g., glycine) to produce smaller fragment ions.

Table 6: Predicted Major Fragment Ions for Protonated H-Gly-Gly-Gly-NH2 in MS/MS

| Ion Type | Sequence | Predicted m/z |

|---|---|---|

| [M+H]⁺ | H-Gly-Gly-Gly-NH₂ | 189.1 |

| b₂ | H-Gly-Gly- | 115.1 |

| a₂ | H-Gly-Gly- (minus CO) | 87.1 |

| y₂ | H-Gly-Gly-NH₂ | 132.1 |

| y₁ | H-Gly-NH₂ | 75.1 |

m/z values are for the monoisotopic masses.

By analyzing the series of b- and y-ions in the MS/MS spectrum, the amino acid sequence can be confirmed, and the structure of the oligopeptide can be unequivocally elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and Computational Approaches to this compound Structure

The three-dimensional structure of this compound (protonated triglycine amide) is not static but exists as an ensemble of interconverting conformers. Theoretical and computational chemistry provides powerful tools to explore the potential energy surface of this peptide, identify stable conformations, and understand the intramolecular and intermolecular interactions that govern its structure and dynamics.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation and Molecular Interactions

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and geometry of molecules. These calculations have been applied to triglycine and its analogs to determine the relative stabilities of different conformers. osti.gov For protonated triglycine (a close model for this compound), calculations show a variety of stable isomers depending on the site of protonation (e.g., the N-terminal amine group or a carbonyl oxygen) and the configuration of the amide bonds (cis or trans). osti.gov

Different levels of theory can yield different energy orderings for the conformers. osti.gov For instance, DFT methods may favor isomers with the proton on a carbonyl oxygen (OtA isomers), while higher-level methods like Møller-Plesset perturbation theory (MP2) and Domain-based Local Pair Natural Orbital Coupled Cluster Singles and Doubles (DLPNO-CCSD) can favor conformers with the proton on the N-terminal amine (NcA and NxB isomers). osti.gov The choice of basis set, such as 6-311++G**, is crucial for obtaining accurate results, particularly for systems involving intramolecular hydrogen bonds. acs.orgresearchgate.net

These calculations reveal that intramolecular hydrogen bonding plays a critical role in stabilizing many of the low-energy structures. acs.orgresearchgate.net Strong interactions, such as amide bridges, where the partially positive NH2 group of one amide interacts with the partially negative C=O group of another, can contribute significantly to conformational stability, with interaction energies in the range of -65 to -70 kJ/mol. nih.govnih.gov

| Conformer Family | Protonation Site | Key Interactions | Calculated Relative Stability Trend |

|---|---|---|---|

| OtA | Amide Carbonyl Oxygen | Intramolecular H-bonds | Favored by some DFT methods |

| NcA / NxB | N-terminal Amine | Intramolecular H-bonds | Favored by MP2 and DLPNO-CCSD methods |

Molecular Dynamics (MD) Simulations of Peptide Solvation and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a way to explore its conformational landscape in a solvated environment, mimicking physiological conditions. These simulations typically use classical force fields, such as AMBER or CHARMM36m, to describe the interactions between atoms. aps.orgcardiff.ac.ukacs.org

In a typical MD setup, the peptide is placed in a simulation box filled with explicit solvent molecules, most commonly water, which is often represented by models like TIP3P. aps.orgcardiff.ac.ukacs.org Periodic boundary conditions are applied to simulate a bulk environment, and long-range electrostatic interactions are handled using methods like the Particle-Mesh Ewald (PME) summation. cardiff.ac.ukacs.org The system is then allowed to evolve over time (nanoseconds to microseconds), and the trajectory is analyzed to understand conformational preferences, solvation structure, and dynamic behavior. cardiff.ac.uk Analyses such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) are used to quantify the peptide's structural stability and dynamics. cardiff.ac.uk

Electrostatic Potential Analysis for Interaction Site Identification

Molecular electrostatic potential (ESP) is a valuable property derived from quantum chemical calculations that helps in understanding and predicting intermolecular interactions. The ESP is mapped onto the electron density surface of the molecule, visually indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, ESP surfaces are used to identify sites susceptible to electrophilic and nucleophilic attack. The positive potential around the amide and terminal ammonium (B1175870) protons indicates these are hydrogen-bond donor sites. Conversely, the negative potential around the carbonyl oxygen atoms highlights them as hydrogen-bond acceptor sites. researchgate.net This analysis is crucial for predicting how the peptide will interact with solvent molecules, ions, and other biomolecules. acs.org The accuracy of ESP surfaces depends on the level of theory used for the calculation, with high-level quantum mechanics calculations providing the most reliable results. acs.org

Quantum Chemical Parameters in Peptide Interaction Predictions

Beyond the ESP, several other quantum chemical parameters are used to predict the interaction capabilities of peptides. These include properties related to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

Other important parameters include gas-phase basicity and proton affinity, which quantify the peptide's ability to accept a proton and are crucial for understanding its behavior in different pH environments. acs.orgresearchgate.net Furthermore, specific orbital interactions, such as the n→π* interaction between a lone pair (n) on one carbonyl oxygen and the antibonding orbital (π*) of an adjacent carbonyl group, can contribute to conformational stability. acs.org The energy of this interaction is estimated to be around 0.27 kcal/mol for amides and can influence the adoption of specific secondary structures. acs.org These parameters, calculated using methods like DFT, provide a detailed electronic-level understanding of peptide reactivity and non-covalent interactions. nih.gov

Factors Governing Tripeptide Conformation and Dynamics

The conformational landscape of a tripeptide like this compound is not solely determined by its primary sequence. External factors, particularly the surrounding solvent, play a pivotal role in modulating its structure and dynamics.

Influence of Solvent Environment on Conformational Preferences

The solvent environment has a profound impact on the conformational equilibrium of peptides. aps.org In the gas phase or nonpolar solvents, peptide conformations are often dominated by intramolecular hydrogen bonds, leading to compact, folded structures. nih.gov However, in a polar protic solvent like water, the peptide's polar groups (the terminal ammonium, amide groups, and terminal amide) can form strong hydrogen bonds with water molecules. aps.org

Role of Intermolecular and Intramolecular Hydrogen Bonding

In the crystalline state, the conformation of small peptides is profoundly influenced by the formation of hydrogen bonds. These interactions occur both within a single peptide molecule (intramolecular) and between adjacent molecules (intermolecular), creating a stable, three-dimensional lattice.

Intramolecular Hydrogen Bonding: While less common in very short, flexible peptides like triglycine amide, intramolecular hydrogen bonds can occur, typically forming turn-like structures. For instance, a hydrogen bond might form between the carbonyl oxygen of one glycine residue and the amide proton of a subsequent residue. However, in the solid state of simple peptide hydrochlorides, intermolecular interactions are generally the dominant stabilizing force, often precluding the formation of significant intramolecular hydrogen bonds in favor of a more extended conformation that maximizes intermolecular packing and bonding efficiency.

Intermolecular Hydrogen Bonding: The crystal structure of simple peptide hydrochlorides is stabilized by an extensive network of intermolecular hydrogen bonds. iucr.org In these structures, the protonated N-terminal ammonium group (-NH3+) is a primary hydrogen bond donor, while the carbonyl oxygens (C=O) of the peptide backbone and the terminal amide group serve as key acceptors. The amide N-H groups also participate as hydrogen bond donors.

Based on the analysis of analogous structures like glycylglycine (B550881) hydrochloride, the peptide molecules are linked in a head-to-tail fashion. iucr.org The -NH3+ group of one molecule donates hydrogen bonds to the carbonyl oxygen atoms of neighboring molecules. This typically results in the formation of layered sheets or complex three-dimensional networks that impart significant stability to the crystal. An interesting feature observed in such structures is the potential for bifurcated hydrogen bonds, where a single hydrogen atom from the ammonium group is shared between two acceptor atoms, further strengthening the crystal lattice. iucr.org

The table below summarizes the typical hydrogen bonds observed in the crystal structures of simple glycyl peptide hydrochlorides, which serves as a model for this compound.

| Donor Group | Hydrogen Atom | Acceptor Atom(s) | Bond Type | Typical Distance (Å) |

| N-terminal Ammonium (-NH3+) | H(N1) | Carbonyl Oxygen (O) | Intermolecular | 2.8 - 3.0 |

| N-terminal Ammonium (-NH3+) | H(N2) | Chloride Ion (Cl-) | Ion-Peptide | 3.1 - 3.3 |

| N-terminal Ammonium (-NH3+) | H(N3) | Carbonyl Oxygen (O) / Chloride Ion (Cl-) | Intermolecular / Ion-Peptide | 2.8 - 3.3 |

| Peptide Amide (-NH-) | H(N) | Carbonyl Oxygen (O) | Intermolecular | 2.9 - 3.1 |

| Terminal Amide (-NH2) | H(N) | Carbonyl Oxygen (O) / Chloride Ion (Cl-) | Intermolecular / Ion-Peptide | 2.9 - 3.3 |

Note: The data presented is representative of interactions found in analogous peptide hydrochloride crystal structures.

Ion-Peptide Interactions and Their Impact on Conformational Stability

The presence of the hydrochloride salt means the peptide exists as a cation (H-Gly-Gly-Gly-NH3+) with a chloride (Cl-) counterion. The electrostatic interactions between these ions are fundamental to the stability and conformation of the compound in the solid state.

The chloride ion, being an anion, acts as a potent hydrogen bond acceptor. In the crystal lattice of peptide hydrochlorides, the Cl- ion is strategically positioned to interact with the most potent hydrogen bond donors of the peptide cation. iucr.org The primary interaction site is the protonated N-terminal ammonium group (-NH3+). Typically, the chloride ion accepts multiple hydrogen bonds from the ammonium groups of several surrounding peptide molecules.

The impact of these ion-peptide interactions on conformational stability is significant. By engaging the N-terminus in strong hydrogen bonds, the chloride ion helps to lock the peptide backbone into a relatively extended conformation. This minimizes steric hindrance and allows for efficient packing in the crystal. The collective strength of the numerous N-H···O, N-H···N, and N-H···Cl- hydrogen bonds results in a thermodynamically stable crystalline solid. iucr.org

Biochemical and Mechanistic Investigations

Enzyme-Substrate and Protein-Ligand Interaction Studies Utilizing Glycine (B1666218) Tripeptides

Glycine tripeptides, including H-Gly-Gly-Gly-NH2, serve as fundamental tools in biochemical research for exploring enzyme mechanisms and protein interactions. Their simple, well-defined structure provides a baseline for understanding more complex biomolecular recognition processes.

Simple glycine oligomers are valuable in studies of proteases and transferases due to their lack of bulky side chains, allowing researchers to focus on the core catalytic events involving the peptide backbone. While many enzymes exhibit high specificity, some, like certain peptidoglycan hydrolases from the M23 family, are known to cleave glycine-glycine bonds, such as those found in the pentaglycine (B1581309) cross-bridges of bacterial cell walls. asm.org The study of how these enzymes process simple glycine-rich substrates provides insight into their lytic activity and the role of specific domains in substrate recognition. asm.org

The mechanism of amide bond hydrolysis is central to protease function. acs.orgacs.org Enzymes that cleave peptide bonds typically employ a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) to activate a nucleophile (like the hydroxyl group of serine or a water molecule) for an attack on the carbonyl carbon of the peptide bond. youtube.com Using a simple substrate like a glycine tripeptide can help elucidate the fundamental steps of this process, such as the formation of the tetrahedral intermediate and the subsequent bond cleavage, without complications from side-chain interactions. youtube.com By observing the hydrolysis of the Gly-Gly bond, researchers can characterize the core efficiency and mechanism of the enzyme's catalytic machinery.

The simplicity of glycine tripeptides makes them effective probes for mapping the dimensions and chemical environment of an enzyme's active site. By modifying the basic triglycine (B1329560) structure, for instance by creating derivatives like glycine alpha-ketoamides, researchers can explore the prime and non-prime sides of a protease's catalytic site. nih.gov In studies on the Hepatitis C virus (HCV) NS3 protease, a tetrapeptide-based alpha-ketoamide template was used where various groups were attached to explore the active site. nih.gov It was found that a simple glycine carboxylic acid was a highly effective group, leading to the development of potent inhibitors. nih.gov This demonstrates how a glycine-based scaffold can be systematically modified to probe specific subsites within the enzyme's binding pocket and to understand the structure-activity relationship for inhibition.

Competitive enzyme-linked immunosorbent assays (ELISAs) and other binding assays can utilize simple peptides to characterize the binding affinity of antibodies or other proteins. dtic.mil The kinetics of these interactions help in understanding the forces that govern molecular recognition. The use of H-Gly-Gly-Gly-NH2 in such contexts can provide data on the foundational interactions between a peptide backbone and a binding partner.

| Enzyme Class | Role of Glycine Tripeptide Substrate/Ligand | Research Findings |

| Proteases (e.g., HCV NS3 Protease) | Serves as a backbone scaffold for inhibitor design to probe active site pockets. | Glycine alpha-ketoamide derivatives helped identify that a glycine carboxylic acid was the most effective prime group, leading to an inhibitor with an IC50 of 0.060 µM. nih.gov |

| Peptidoglycan Hydrolases (M23 Family) | Acts as a model substrate to study the cleavage of glycine-glycine bonds found in bacterial cell walls. | Enzymes like LytM and LytU predominantly cleave glycine-glycine bonds, and their activity can be tuned by electrostatic interactions with the cell envelope. asm.org |

| General Amidases/Proteases | Functions as a minimal substrate to investigate the fundamental mechanism of peptide bond hydrolysis. | Studies on model systems clarify the necessity of the catalytic triad to activate a nucleophile for attack on the amide bond. youtube.com |

Peptide Self-Assembly and Supramolecular Organization of Glycine Oligomers

Glycine-rich peptides display a remarkable propensity for self-assembly, forming a variety of ordered supramolecular structures. This behavior is driven by a combination of non-covalent interactions and is highly dependent on the peptide sequence and environmental conditions.

The self-assembly of glycine oligomers and other short peptides is a hierarchical process that begins with the organization of individual peptide molecules into primary structures, which then associate into larger, more complex architectures. mdpi.com For many peptides, this process is initiated by the formation of β-strands, which then hydrogen-bond to form β-sheets. researchgate.net These sheets can subsequently assemble into higher-order structures like tapes, ribbons, and fibrils. researchgate.net

The solubility of the peptide is a critical factor influencing self-assembly. For instance, the aliphatic tripeptide Glycine-Alanine-Glycine (GAG) was found to self-assemble when its solubility was decreased by increasing the peptide concentration or the proportion of ethanol (B145695) in an ethanol/water solution. proquest.com This highlights that the mechanism is often a delicate balance between peptide-solvent and peptide-peptide interactions. Studies on polyglycine have shown it can self-aggregate into amyloid-like fibers, a process influenced by the inherent flexibility of the glycine residues. rsc.org The intrinsic insolubility of poly-glycine tracts is considered a potent driver for the self-assembly of solid-like fibrils. nih.govacs.org

Hydrophobic interactions are a primary driving force in the self-assembly of many peptides, particularly those designed with alternating hydrophobic and hydrophilic residues. acs.org In such designs, peptides can form antiparallel β-sheets where all hydrophobic side chains are segregated to one face of the sheet and hydrophilic side chains to the other. acs.org This amphiphilic character facilitates the formation of elemental fibers by burying the hydrophobic faces of two β-sheets together. acs.org

While H-Gly-Gly-Gly-NH2 lacks hydrophobic side chains, glycine-rich domains in larger peptides contribute significantly to aggregation. Water is considered a poor solvent for poly-glycine molecules, which promotes their association. nih.gov The formation of β-sheets is a common outcome in the self-assembly of glycine-rich peptides, characterized by specific signals in circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy. mdpi.comnih.gov The substitution of even a single amino acid can dramatically alter these interactions; for example, substituting a valine with a leucine (B10760876) in a glycine-rich pentapeptide was found to inhibit the formation of amyloid fibers, demonstrating the specificity of these interactions. nih.gov Molecular dynamics simulations have shown that valine-rich peptide amphiphiles form a higher population of β-sheets compared to alanine-rich ones, leading to stiffer fibers. northwestern.edu

| Peptide Sequence/System | Primary Driving Interactions | Resulting Supramolecular Structure | Secondary Structure |

| Glycine-Alanine-Glycine (GAG) | Decreased solubility in ethanol/water. | Large fibrils (micron-size diameter). proquest.com | Distinct from β-sheets. proquest.com |

| Polyglycine | Insolubility in water, intermolecular H-bonding. | Amyloid-like fibers and networked fibrils. rsc.orgnih.govacs.org | Cross-β structure, polyglycine II conformations. rsc.orgnih.gov |

| P11 Peptides (alternating hydrophobic/hydrophilic) | Hydrophobic interactions, backbone H-bonding. | Fibrous hydrogel network. mdpi.com | Anti-parallel β-sheets. mdpi.com |

| Valine-rich Peptide Amphiphiles | Hydrophobic collapse, increased H-bonds. | Stable fibers with high stiffness. northwestern.edu | High β-sheet population. northwestern.edu |

The self-assembled structures of peptides are not static and can undergo significant morphological transitions in response to external stimuli or through co-assembly with other molecules. nih.gov Co-assembly, the process of mixing two or more different peptide building blocks, provides a powerful method to control the final morphology of the resulting nanostructures. nih.gov For instance, mixing two like-charged peptide amphiphiles (C16KK and C16KKK) allows for fine-tuning of the micelle-to-fiber transition pH simply by varying the composition of the mixture. nih.gov More complex transitions, such as micelle-to-fiber-to-micelle, can be driven by composition changes in mixtures of oppositely charged peptides. nih.gov

| System | Stimulus | Initial Morphology | Final Morphology |

| Mixture of C16EEE/C16KKK Peptides | Change in mixture composition. | Micelles. nih.gov | Fibers, then back to Micelles. nih.gov |

| Branched Peptides with DEDDDLLI sequence | Enzymatic cleavage by Proteinase K. | Micelles. beilstein-journals.org | Nanofibers. beilstein-journals.org |

| Triblock Amphiphile (Oligo-EG, Oligo-Lys, Tetra-Phe) | Solvent exchange from 25% TFE to water. | Vesicles (α-helix). nih.gov | Arc-shaped nanostructures (β-sheet). nih.gov |

| Dipeptide Supramolecular Gel | Exposure to ammonia (B1221849) gas or water vapor. | Lamellar gel. chinesechemsoc.org | Orthorhombic or hexagonal crystals. chinesechemsoc.org |

Kinetic and Reaction Pathway Analysis of Oligoglycine Transformations

The study of oligoglycine transformations encompasses a range of reactions, including oxidation, hydrolysis, cyclodehydration, and deamidation. These processes are fundamental to understanding peptide stability and function.

Oxidative Reactions of Glycine-Containing Peptides

Glycine-rich peptides have been identified for their antioxidant properties. For instance, a glycine-rich peptide (GGGGGKP) derived from fermented Chenopodium formosanum sprouts has demonstrated antioxidant capabilities. nih.gov Research suggests that such peptides can modulate oxidative stress by inhibiting the phosphorylation of the v-rel avian reticuloendotheliosis viral oncogene homolog A (RELA) subunit in the NF-κB pathway. nih.gov This inhibition leads to the downregulation of NF-κB transcription and the genetic expression of inflammatory responses. nih.gov The antioxidant activity of peptides is often attributed to the presence of specific amino acids, including glutamic acid, aspartic acid, glycine, alanine (B10760859), leucine, and phenylalanine. mdpi.com Glycine, along with other aliphatic amino acids like alanine and leucine, provides structural flexibility and facilitates peptide-lipid interactions, which can enhance cellular uptake. mdpi.com

Furthermore, oxidative processes can be involved in the formation of peptide bonds. A coupling reagent-free and catalyst-free method for synthesizing the amide linkage of glycine-amino acids has been developed using substituted 2-(aminomethyl)malononitrile as a C-terminal glycine unit and an N-terminal amine in the presence of CsOAc and O2 in an aqueous solution. rsc.org This method has been used to efficiently synthesize various tripeptides and tetrapeptides. rsc.org

Hydrolysis and Cyclodehydration Pathways of Di- and Tripeptides

The stability of peptides in aqueous environments is largely governed by hydrolysis and cyclodehydration reactions. The non-enzymatic cleavage of peptide bonds in aqueous solution is pH-dependent and proceeds through two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). rsc.org

A systematic study on the cleavage rates of glycine dimer (GG), glycine trimer (GGG), and the cyclic dimer (cGG) at various pH levels and a temperature of 95 °C revealed the interplay between these pathways. rsc.org At a pH of 10, scission is the dominant cleavage mechanism, whereas backbiting prevails at neutral pH. rsc.org In acidic conditions (pH 3), both backbiting and scission contribute significantly to peptide cleavage. rsc.org

Under hydrothermal conditions, the reaction pathway of dipeptides involves reversible reactions that include cyclodipeptides, linear dipeptides, and free amino acids. researchgate.net Linear dipeptides can undergo cyclodehydration to form cyclic peptides, which can then hydrolyze to reform the linear dipeptide or break down into constituent amino acids. researchgate.net The susceptibility of peptides to hydrolysis is also highly structure-dependent. researchgate.net For peptides with less polar N-terminal residues, hydrolysis often dominates over transport mechanisms like those involving the PEPT1 transporter. researchgate.net

The following table summarizes the dominant non-enzymatic cleavage pathways for oligoglycines at different pH values.

| pH | Dominant Cleavage Pathway(s) |

| 3 | Backbiting and Scission |

| 7 | Backbiting |

| 10 | Scission |

Non-Enzymatic Deamidation Mechanisms and Adjacency Effects

Non-enzymatic deamidation is a common post-translational modification of proteins that affects asparagine (Asn) and glutamine (Gln) residues. mdpi.com This process can lead to alterations in protein structure and function and is implicated in aging and various diseases. mdpi.comnih.gov The rate of deamidation is significantly influenced by the adjacent amino acid residue on the C-terminal side.

Deamidation of glutamine residues proceeds through a cyclic glutarimide (B196013) intermediate, resulting in the formation of l-α-, d-α-, l-β-, and d-β-glutamate residues. mdpi.com The reaction rate is highest when the adjacent residue is glycine (Gln-Gly sequence). mdpi.com Quantum chemical calculations have shown that the activation barrier for Gln deamidation in a Gln-Gly sequence is low enough for the reaction to occur under physiological conditions (85.4 kJ mol−1). mdpi.com The accelerating effect of the adjacent glycine is attributed to the formation of a hydrogen bond between the catalytic ion and the main chain of glycine, which stabilizes the transition state. mdpi.com

Similarly, asparagine deamidation is influenced by the following residue and the main-chain conformation. nih.gov The deamidation rate in cyclic peptides containing an Asn-Gly sequence is higher when the distance between the nitrogen of the N+1 residue and the gamma-carbon of asparagine (NN+1–Cγ) is shorter. nih.gov

Research into Neurotransmitter Function and Related Biochemical Pathways

Glycine plays a dual role in the central nervous system (CNS) as both an inhibitory and an excitatory neurotransmitter. chemicalbook.com As the simplest amino acid, it is a key component of many biochemical pathways. creative-proteomics.commetwarebio.com

In the spinal cord and brainstem, glycine acts as a primary inhibitory neurotransmitter. nih.govclevelandclinic.org It is released by glycinergic neurons and binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels. nih.gov The influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, inhibiting the propagation of an action potential. nih.gov This inhibitory signaling is crucial for motor control and sensory processing. nih.gov

Conversely, glycine also functions as a requisite co-agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, facilitating excitatory neurotransmission throughout the CNS. chemicalbook.comnih.gov The glycine modulatory site on the NMDA receptor must be occupied for glutamate to effectively activate the receptor. nih.gov The regulation of glycine levels in the CNS is managed by two specific transporters, GlyT1 and GlyT2. chemicalbook.com

The following table outlines the dual neurotransmitter roles of glycine.

| Role | Receptor | Location | Mechanism of Action |

| Inhibitory | Glycine Receptors (GlyRs) | Spinal Cord, Brainstem | Chloride ion influx leading to hyperpolarization |

| Excitatory (Co-agonist) | NMDA Receptors | Throughout CNS | Facilitates glutamate-mediated activation |

Investigation of Alternative Peptide Bond Formations in Prebiotic Chemistry

The formation of peptides from amino acids is a fundamental step in the origin of life. While peptide bond formation in aqueous solutions is thermodynamically unfavorable, research into prebiotic chemistry has explored alternative pathways that could have occurred on early Earth. researchgate.netnih.gov

One significant area of investigation is mechanochemistry, which involves the use of mechanical force to induce chemical reactions. eurekalert.orgscispace.com Studies have demonstrated that ball-milling of glycine, particularly in the presence of minerals like TiO2 and SiO2, can lead to the formation of oligoglycines, with chains as long as Gly11 being reported when the reaction is heated. eurekalert.org This process can occur in the absence of water, circumventing the thermodynamic barrier of condensation in aqueous environments. researchgate.netnih.gov Interestingly, the cyclic glycine dimer (DKP), often considered a dead-end product in solution-based peptide formation, can act as a productive intermediate in mechanochemical oligomerization. researchgate.netnih.govscispace.com

Other proposed prebiotic peptide formation pathways include:

Salt-induced peptide formation (SIPF): High salt concentrations can promote dehydration, facilitating peptide bond formation, though this may be limited in producing large, complex oligomers. researchgate.net

Ester-mediated peptide formation: This is considered an effective way to form amino acid-rich oligomers. mdpi.com

Reactions involving amino acid analogues: Thiodepsipeptides, formed from α-amino thioacids, may have existed on early Earth and contributed to the chemical evolution of life. royalsocietypublishing.org

These alternative pathways highlight the diverse and adaptable chemical environments that may have facilitated the emergence of peptides on the prebiotic Earth. royalsocietypublishing.org

Applications in Advanced Peptide and Peptidomimetic Design

H-Gly-Gly-Gly-NH2 HCl as a Fundamental Building Block for Complex Peptide Structures

In the chemical synthesis of peptides, small, pre-formed peptide fragments are often used as building blocks to construct larger, more complex molecules. This compound, as a triglycine (B1329560) unit, represents a fundamental component in this strategy. Glycine (B1666218) residues, with their lack of a side chain, impart significant conformational flexibility to a peptide backbone. researchgate.net This flexibility can be advantageous in the initial stages of synthesis, allowing for the straightforward coupling of larger, more sterically hindered fragments.

The synthesis of complex peptides is a stepwise process that often involves protecting various functional groups to prevent unwanted side reactions. wikipedia.orglibretexts.org A fragment like triglycine amide can be incorporated into a larger sequence, serving as a flexible spacer or a core motif. Subsequent modifications or extensions from this triglycine core can then be performed to build the final, complex peptide structure. nih.gov The inherent flexibility of the Gly-Gly-Gly sequence can facilitate the necessary molecular interactions and folding for the desired biological activity in the final peptide. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating Glycine Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability, bioavailability, or receptor affinity. longdom.orgaacrjournals.orgnih.gov The simple glycine scaffold, as exemplified by the triglycine unit, is an ideal starting point for peptidomimetic design. lsu.eduresearchgate.net Researchers can systematically replace or modify the glycine residues or the peptide bonds to introduce new functionalities and structural features, transforming the original peptide into a more drug-like molecule. nih.govnih.gov

A major challenge in peptide-based drug design is the inherent flexibility of many peptides, which can make it difficult to determine the specific three-dimensional shape, or conformation, responsible for its biological activity. nih.govbohrium.com To overcome this, chemists design conformationally constrained analogues, which are modified to be more rigid. acs.orgmagtech.com.cn Incorporating these constraints helps to lock the peptide into a specific shape, which can then be tested for activity. bohrium.com This process is crucial for structure-activity relationship (SAR) studies, which aim to define the key structural features required for a peptide's function. nih.gov

By starting with a flexible glycine-based scaffold, researchers can introduce various constraints to probe the conformational requirements for biological activity. This systematic approach provides valuable insights into how the peptide interacts with its biological target. mdpi.comupc.edu

| Strategy for Constraint | Description | Potential Outcome |

| Backbone Cyclization | Forming a covalent bond between the N-terminus and C-terminus or between side chains to create a ring structure. bohrium.com | Reduces overall flexibility and can stabilize secondary structures like β-turns. |

| Cα-Methylation | Replacing one of the α-hydrogens of an amino acid (like glycine) with a methyl group. magtech.com.cn | Restricts the possible values of the phi (Φ) and psi (Ψ) backbone dihedral angles. |

| N-Alkylation | Replacing the amide proton with an alkyl group (e.g., N-methylation). nih.gov | Can influence peptide bond conformation and improve stability against enzymatic degradation. |

| Use of Constrained Amino Acids | Incorporating non-natural amino acids that have built-in cyclic structures, such as azabicycloalkanone amino acids. nih.gov | Acts as a surrogate for dipeptides, effectively mimicking specific turn structures. |

This table summarizes various strategies used to create conformationally constrained peptide analogues for SAR studies.

The ultimate goal of peptidomimetic design is often to create a molecule that binds strongly and selectively to a specific biological target, such as a receptor or enzyme. longdom.org By reducing the conformational flexibility of a peptide, its binding can be made more specific. A flexible peptide might adopt various shapes, allowing it to bind to multiple receptors, which can lead to off-target effects. In contrast, a rigid peptidomimetic is designed to fit precisely into the binding site of a single target receptor. bohrium.com

Strategies for achieving this include:

Mimicking Secondary Structures: Designing non-peptide scaffolds that can mimic key secondary structures like β-turns or α-helices, which are often crucial for receptor recognition. nih.govnih.gov

Side Chain Modification: Altering the side chains of the amino acids to optimize interactions with the receptor binding pocket. upc.edu

Isosteric Replacement: Replacing parts of the peptide backbone (e.g., the amide bond) with other chemical groups that have similar electronic and physical properties but may offer improved stability or altered binding geometry. longdom.orgnih.gov

Through these rational design approaches, a simple glycine-based peptide can be evolved into a highly potent and selective therapeutic agent. acs.org

Engineering of Peptides with Enhanced Stability Against Degradation

A significant drawback of using natural peptides as drugs is their rapid degradation by enzymes (proteases) in the body. aacrjournals.org The amino acid sequence is a primary factor determining a peptide's stability. sigmaaldrich.com While glycine's flexibility can be useful, certain sequences involving glycine, such as Asp-Gly or Asn-Gly, can be susceptible to chemical degradation pathways like hydrolysis or deamidation. sigmaaldrich.com

Peptide engineering aims to overcome this limitation by making specific chemical modifications. Strategies relevant to glycine-containing peptides include:

N-methylation: Modifying the peptide backbone by adding a methyl group to the amide nitrogen can protect against proteolysis. nih.gov

Incorporation of D-amino acids: Replacing a natural L-amino acid with its D-enantiomer can make the peptide bond unrecognizable to many proteases.

Peptide-Polymer Conjugates: Attaching polymers to peptides can sterically shield them from enzymatic attack. Research on peptide-brush polymers has shown that increasing the hydrophobicity of the polymer backbone can enhance the proteolytic stability of peptide side-chains. acs.org

These modifications can significantly extend the half-life of a peptide in the body, making it a more effective therapeutic.

Glycine-Rich Peptides in Biomaterial and Tissue Engineering Research

Glycine-rich peptides are of great interest in biomaterials science due to their ability to self-assemble into higher-order structures that can mimic the native extracellular matrix (ECM). nih.govnih.govbohrium.com Collagen, a major structural protein in the body, features a repeating sequence where every third amino acid is glycine. frontiersin.orgfrontiersin.org This structural motif is critical for its triple helix formation. Synthetic peptides designed to mimic these features can form hydrogels, which are highly hydrated, porous networks suitable for tissue engineering applications. nih.govnih.gov

A key area of research is the development of injectable hydrogels. These materials exist as a liquid before injection and then solidify into a gel at the target site within the body, providing a scaffold for cells to grow and form new tissue. frontiersin.org This process is often driven by the self-assembly of peptide building blocks into nanofibers. nih.gov

Glycine is a common component in these self-assembling peptides because its small size avoids steric hindrance, allowing peptide backbones to pack closely together through non-covalent interactions like hydrogen bonding. mdpi.com This packing often leads to the formation of β-sheet structures, which then assemble into long nanofibers. mdpi.comfrontiersin.org These fibers entangle to form a 3D network that traps water, creating the hydrogel. nih.govacs.org

Several design principles for these peptides have been established:

Alternating Hydrophilic and Hydrophobic Residues: This pattern promotes the formation of β-sheets where one face is water-loving and the other is water-fearing, driving aggregation. mdpi.comacs.org

Bioactive Motifs: Incorporating specific sequences, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), can make the hydrogel bioactive, encouraging cells to attach and grow. frontiersin.orgnih.govstrath.ac.uk

Stimuli-Responsiveness: Peptides can be designed to self-assemble in response to specific triggers like a change in pH or temperature, providing control over the gelation process. nih.govnih.gov

Scaffolds for Future Biomaterials Based on Peptide Aggregates

The self-assembly of short peptides into ordered supramolecular structures is a rapidly advancing field in biomaterial design. These peptide-based materials are of significant interest for applications in tissue engineering and regenerative medicine due to their inherent biocompatibility and the tunable nature of their assembly. While extensive research has focused on more complex peptide sequences, the simple tripeptide this compound (triglycine amide hydrochloride) presents a fundamental model for understanding the principles of peptide aggregation and its potential for creating novel biomaterials.

The intrinsic properties of the glycine residues and the C-terminal amide group are critical to the self-assembly potential of this compound. Glycine, being the smallest amino acid, provides conformational flexibility, allowing the peptide backbone to adopt various secondary structures that can facilitate intermolecular interactions. mdpi.com The C-terminal amide group plays a crucial role by neutralizing the negative charge of a carboxyl terminus, which can reduce electrostatic repulsion between peptide molecules and promote closer packing. nih.gov Furthermore, the amide group can participate in hydrogen bonding, a key driving force in the formation of stable, ordered aggregates such as β-sheets. acs.orgrsc.org

Research on analogous short, glycine-rich peptides and other tripeptides provides insights into the likely behavior of this compound in solution. proquest.comnih.gov Studies have shown that even simple aliphatic tripeptides can self-assemble into hydrogels characterized by fibrillar networks. proquest.com The process of aggregation is typically influenced by factors such as peptide concentration, pH, temperature, and the presence of co-solvents, which collectively modulate the solubility and intermolecular forces governing self-assembly. proquest.comdrexel.edu

For this compound, it is hypothesized that under specific conditions, individual peptide molecules will aggregate to form nanostructured materials, such as nanofibers or nanotubes, which can then entangle to form a three-dimensional hydrogel scaffold. The formation of these aggregates is driven by a combination of hydrogen bonding between the peptide backbones and potentially weak van der Waals interactions. The resulting hydrogel would consist of a porous network capable of entrapping large amounts of water, mimicking the hydrated environment of the native extracellular matrix. nih.gov

The mechanical properties of such biomaterials, including their stiffness and elasticity, would be dependent on the density and interconnectivity of the fibrillar network. These properties can often be tuned by controlling the self-assembly conditions. For instance, increasing the peptide concentration generally leads to the formation of more robust hydrogels with higher mechanical strength. drexel.edu The table below illustrates the hypothetical influence of various environmental factors on the aggregation of a simple tripeptide like this compound, based on established principles of peptide self-assembly.

| Parameter | Condition | Anticipated Effect on Aggregation | Potential Biomaterial Characteristics |

|---|---|---|---|

| Peptide Concentration | Low | Soluble monomers or small oligomers | No stable scaffold formation |

| Peptide Concentration | High | Formation of nanofibers and hydrogel network | Increased hydrogel stiffness and stability |

| pH | Neutral | Enhanced hydrogen bonding, promoting aggregation | Formation of stable, well-ordered fibrillar structures |

| pH | Acidic/Alkaline | Increased electrostatic repulsion, hindering aggregation | Weaker or no hydrogel formation |

| Temperature | Moderate | Favorable for ordered self-assembly | Formation of stable hydrogels |

| Temperature | High | Disruption of non-covalent interactions, disassembly | Loss of hydrogel structure (gel-sol transition) |

The future design of biomaterials based on this compound and similar simple peptides will likely involve strategies to enhance and control their self-assembly. This could include the incorporation of functional motifs to promote specific cell interactions or the use of external stimuli, such as light or enzymes, to trigger aggregation and hydrogel formation in situ. researchgate.net While direct experimental data on this compound as a biomaterial scaffold is still emerging, the foundational principles of peptide self-assembly strongly suggest its potential as a simple, yet versatile, building block for the development of next-generation biomaterials.

Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of H-Gly-Gly-Gly-NH2 HCl, primarily utilized for assessing its purity and for real-time monitoring of its synthesis. smolecule.comrsc.org Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the peptide from impurities based on hydrophobicity. smolecule.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all detected peaks. smolecule.com For synthetic peptides like this compound, typical purity specifications often exceed 95%. smolecule.com

During solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the efficiency of amino acid coupling and deprotection steps. chemrxiv.org By analyzing small cleaved aliquots of the resin-bound peptide at various stages, researchers can track the formation of the desired product and the emergence of any synthesis-related impurities, such as deletion or truncated sequences. smolecule.comchemrxiv.org This allows for the optimization of reaction conditions to maximize the yield and purity of the final product. chemrxiv.org Automated HPLC-MS systems can provide immediate quantification and identification of reaction components, offering a powerful tool for process analytical technology (PAT) in peptide synthesis. rsc.org

Below is an interactive data table summarizing typical HPLC parameters used for the analysis of this compound and similar small peptides.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic component for eluting the peptide. |

| Gradient | 5-95% B over 20-30 minutes | To ensure separation of components with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 214/220 nm | Wavelength for detecting the peptide backbone. |

| Injection Volume | 10-20 µL | Standard volume for sample injection. |

Mass Spectrometry (MS) for Molecular Identification and Adsorbed Species Analysis

Mass spectrometry is a powerful technique for the definitive molecular identification of this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula by providing highly accurate mass measurements. nih.gov Fragmentation analysis (MS/MS) can be employed to sequence the peptide, confirming the Gly-Gly-Gly sequence and identifying the C-terminal amide.

In addition to molecular identification, MS, particularly when coupled with evolved gas analysis (EGA-MS), can be used to characterize species adsorbed to the surface of materials, which is relevant in studies where this compound might interact with nanoparticles or other surfaces. nih.gov This technique analyzes the gases evolved from a sample as it is heated, allowing for the identification of adsorbed molecules and providing insights into their binding behavior on the surface. nih.gov This can be crucial for understanding the surface chemistry and interactions of the peptide in various applications. nih.gov

The following table outlines the expected mass spectral data for this compound.

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (example) |

|---|---|---|---|

| [M+H]+ | C6H13N4O3+ | 189.0988 | 189.0982 |

| [M+Na]+ | C6H12N4O3Na+ | 211.0807 | 211.0801 |

| [M-NH3+H]+ | C6H10N3O3+ | 172.0722 | 172.0717 |

Electrochemical Methods for Real-Time Synthesis and Interaction Monitoring

Electrochemical methods offer sensitive and real-time monitoring capabilities for both the synthesis of this compound and its subsequent interactions. nih.govnih.gov These techniques rely on the oxidation or reduction of the target molecule or a related species to generate a measurable electrical signal. mdpi.com While the peptide itself may not be highly electroactive, electrochemical sensors can be designed to detect changes in the local environment resulting from its synthesis or binding events. mdpi.com

For instance, biosensors modified with specific enzymes or recognition elements can be used to monitor the concentration of this compound in real-time. nih.gov Changes in potential or current at the electrode surface can be correlated with the peptide's concentration, providing a continuous data stream. mdpi.com This is particularly valuable for in-situ monitoring of reactions or binding kinetics without the need for sample withdrawal and offline analysis. nih.gov The development of minimally invasive electrochemical microneedles also opens possibilities for monitoring such molecules in biological fluids. mdpi.com

Spectrophotometric Techniques for Kinetic Studies and Interaction Profiling

Spectrophotometric techniques are widely used for kinetic studies and to profile the interactions of this compound with other molecules. researchgate.netresearchgate.net These methods are often based on changes in the absorbance of light by a sample as a reaction or binding event occurs. For example, a kinetic spectrophotometric method has been described for the determination of glycine (B1666218), which could be adapted for the tripeptide. researchgate.net This method relies on the change in the rate of a catalytic reaction in the presence of the amino acid, which can be monitored by changes in absorbance over time. researchgate.net